Physicochemical Differentiation: Elevated Lipophilicity (cLogP) Relative to Parent BOA and Chlorzoxazone
The substitution of the 6-position with a bromine atom significantly increases the lipophilicity of the 2-benzoxazolinone scaffold. The predicted octanol-water partition coefficient (cLogP) for 6-Bromo-2-benzoxazolinone is 2.07 (ACD/LogP) or 1.9 (XLogP3) [1]. This represents a substantial increase in hydrophobicity compared to the unsubstituted parent compound, 2-benzoxazolinone (BOA, cLogP ~0.92-1.2) [2], and a difference from the 5-chloro substituted clinical muscle relaxant, chlorzoxazone (cLogP ~1.9-2.0) [3].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.07 ; XLogP3: 1.9 [1] |
| Comparator Or Baseline | 2-Benzoxazolinone (BOA): cLogP 0.92-1.2 [2]; Chlorzoxazone (5-chloro-2-benzoxazolinone): cLogP 1.9-2.0 [3] |
| Quantified Difference | 6-Bromo derivative is approximately 0.8-1.1 log units more lipophilic than parent BOA and has comparable lipophilicity to chlorzoxazone despite different halogen position. |
| Conditions | Predicted cLogP values from computational models (ACD/Labs, XLogP3). |
Why This Matters
This differential lipophilicity profile is critical for applications in medicinal and agrochemical chemistry, as it directly influences membrane permeability, solubility, and distribution, enabling a distinct set of drug-like or crop-protection properties compared to less lipophilic or differently substituted analogs.
- [1] PubChem. (2026). 6-Bromo-2(3H)-benzoxazolone. XLogP3: 1.9. CID 29859. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/29859 View Source
- [2] PubChem. 2-Benzoxazolinone. XLogP3-AA: 1.2. CID 14731. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/14731 View Source
- [3] PubChem. Chlorzoxazone. XLogP3-AA: 1.9. CID 2733. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2733 View Source
